5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID
Description
5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of an aminosulfonyl group attached to a phenethylamine moiety, which is further linked to a pentanoic acid backbone. The compound’s structure suggests potential utility in biochemical and pharmaceutical research due to its functional groups and overall molecular architecture.
Properties
IUPAC Name |
5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWEOYESVTXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the phenethylamine derivative. The phenethylamine is first sulfonated to introduce the aminosulfonyl group. This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are crucial to obtain the compound in its pure form for further applications.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, modulating their activity. The phenethylamine moiety may influence neurotransmitter pathways, while the pentanoic acid backbone can affect cellular metabolism. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-oxopentanoic acid: Shares a similar pentanoic acid backbone but lacks the aminosulfonyl and phenethylamine groups.
5-Aminolevulinic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID is unique due to its combination of an aminosulfonyl group, phenethylamine moiety, and pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
